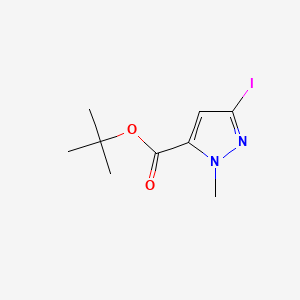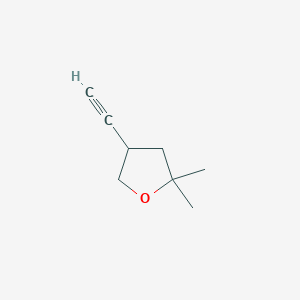
Potassium trifluoro(4-(methoxymethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is a chemical compound with the molecular formula C7H7BF3KO. It is commonly used in organic synthesis, particularly in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under inert conditions .
Industrial Production Methods
In industrial settings, the production of potassium trifluoro[4-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki Cross-Coupling.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism by which potassium trifluoro[4-(methoxymethyl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the trifluoroborate group to an organic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. Its methoxymethyl group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H9BF3KO |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[4-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-2-4-8(5-3-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
MTNFBTJKASHXIT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)COC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)


![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)





![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)

